2-(Aminomethyl)benzene-1,3,5-triol
Description
Historical Context of Phloroglucinol Derivatives
Phloroglucinol (1,3,5-trihydroxybenzene), first synthesized in 1855 by Heinrich Hlasiwetz via the hydrolysis of phloretin, laid the groundwork for exploring benzenetriol derivatives. Early research focused on its tautomeric behavior, acid-base properties, and utility in synthesizing explosives and pharmaceuticals. The discovery of its three hydroxyl groups’ reactivity toward methylation, acylation, and alkylation spurred interest in functionalized derivatives, including aminomethyl variants. By the mid-20th century, advancements in aromatic substitution mechanisms enabled targeted modifications, such as the introduction of nitrogen-containing groups, which expanded the compound’s applicability in heterocyclic chemistry.
The structural elucidation of phloroglucinol derivatives benefited from crystallographic studies, such as the low-temperature analysis of benzene-1,3,5-triol, which revealed planar molecular geometry and extensive hydrogen-bonding networks. These insights informed strategies for stabilizing reactive intermediates like 2-(aminomethyl)benzene-1,3,5-triol, ensuring their isolation and characterization.
Significance in Organic Chemistry
Phloroglucinol derivatives occupy a central role in organic synthesis due to their polyphenolic structure, which confers redox activity, metal-chelation capacity, and hydrogen-bond donor/acceptor properties. The aminomethyl group in this compound introduces a nucleophilic site, enabling:
- Condensation reactions with aldehydes or ketones to form Schiff bases.
- Coordination chemistry with transition metals, useful in catalysis.
- Peptide coupling via the amine group, facilitating bioconjugation.
Industrial applications are underscored by phloroglucinol’s use in producing antioxidants, dyes, and resins. For instance, its derivative phloroglucinol carboxylic acid, a microbial metabolite, demonstrates bioactive potential. Similarly, this compound’s dual functionality (phenolic and amine groups) positions it as a versatile precursor for pharmaceuticals, agrochemicals, and polymeric materials.
Overview of Aminomethyl Derivatives of Polyhydroxybenzenes
Aminomethyl derivatives of polyhydroxybenzenes are synthesized through strategies such as:
- Electrophilic aromatic substitution : Direct amination of phloroglucinol using reagents like hexamine under acidic conditions.
- Reductive alkylation : Reaction of phloroglucinol with nitriles followed by reduction to introduce the aminomethyl group.
- Mannich reactions : Condensation with formaldehyde and ammonia to form β-amino alcohols, which are subsequently dehydrogenated.
The physicochemical properties of these derivatives are influenced by substituent positioning. For example, the aminomethyl group at the 2 position in this compound disrupts the symmetry of the parent phloroglucinol, altering its crystallinity and solubility. Comparative studies with isomers (e.g., 4-aminomethyl derivatives) reveal distinct hydrogen-bonding patterns and acid dissociation constants (pKa), with the 2-substituted isomer exhibiting enhanced basicity due to proximity effects between the amine and hydroxyl groups.
Table 1: Key Reactions for Synthesizing Aminomethyl Phloroglucinol Derivatives
The synthetic versatility of this compound is further exemplified in its role as a building block for complex natural products. For instance, grandinol, a plant growth regulator, is synthesized via sequential alkylation and acylation of phloroglucinol. Similarly, microbial pathways engineered in Arabidopsis thaliana demonstrate the feasibility of bioproducing phloroglucinol derivatives, offering sustainable alternatives to traditional chemical synthesis.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(aminomethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,9-11H,3,8H2 |
InChI Key |
AJZHFJYTUZKXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)CN)O)O |
Origin of Product |
United States |
Preparation Methods
Mannich-Type Reaction
One common approach is the Mannich reaction, where benzene-1,3,5-triol reacts with formaldehyde and ammonia or a primary amine to introduce the aminomethyl group at the ortho position relative to hydroxyl groups. This method leverages the activated aromatic ring due to the electron-donating hydroxyl groups.
- Reaction conditions: Typically conducted in aqueous or alcoholic solvents under mild acidic or neutral pH.
- Advantages: One-step, relatively straightforward.
- Limitations: Possible formation of multiple substitution products; requires careful control of stoichiometry and pH.
Nucleophilic Substitution on Halogenated Precursors
Another method involves starting from halogenated benzene-1,3,5-triol derivatives, such as 2-halobenzene-1,3,5-triol, followed by nucleophilic substitution with ammonia or amines.
- Example: Reaction of 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde with anhydrous ammonia in dimethyl sulfoxide (DMSO) under dry, air-free conditions to yield amine-substituted products (though this example is for a related triaminobenzene derivative, it illustrates the principle of nucleophilic aromatic substitution).
- Advantages: High selectivity and yield under optimized conditions.
- Limitations: Requires preparation of halogenated precursors; sensitive to moisture and air.
Multi-Step Synthetic Routes
Protection and Deprotection Strategies
Due to the reactivity of hydroxyl groups, protection of phenolic hydroxyls is often employed to prevent side reactions during aminomethylation.
- Typical protecting groups: Methyl ethers or benzyl ethers.
- Process:
- Protect hydroxyl groups.
- Introduce aminomethyl group via substitution or Mannich reaction.
- Deprotect hydroxyl groups to regenerate benzene-1,3,5-triol moiety.
This approach allows for better control over regioselectivity and purity but increases the number of synthetic steps.
Example Multi-Step Synthesis (Adapted from Related Phenolic Compounds)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | N-ethyl-N,N-diisopropylamine, dichloromethane, 0-20 °C | Base for deprotonation/protection | Cooling to control reaction rate |
| 2 | 3-chloro-benzenecarboperoxoic acid, dichloromethane/water, 20 °C | Oxidation or functional group introduction | Controlled oxidation step |
| 3 | Potassium carbonate, acetone, 56 °C, inert atmosphere | Substitution or deprotection step | Inert atmosphere to prevent oxidation |
| 4 | Hydrogen chloride, water/methanol, 20 °C | Final deprotection or salt formation | Yields free phenol or hydrochloride salt |
This sequence, while from a related compound (2-methoxy-benzene-1,3,5-triol), illustrates the complexity of multi-step phenolic compound synthesis.
Preparation of Hydrochloride Salt Form
The hydrochloride salt of this compound is often prepared to improve solubility and stability for research applications.
- Method: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., methanol or water).
- Result: Formation of a crystalline hydrochloride salt with enhanced handling properties.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | Benzene-1,3,5-triol + formaldehyde + ammonia | Aqueous/alcoholic solvent, mild pH | One-step, simple | Possible multiple substitution |
| Nucleophilic Aromatic Substitution | Halogenated benzene-1,3,5-triol derivatives | Anhydrous ammonia, DMSO, dry conditions | High selectivity and yield | Requires halogenated precursors |
| Multi-step with Protection | Protected benzene-1,3,5-triol | Protection reagents, substitution, deprotection | Better regioselectivity | More steps, time-consuming |
| Hydrochloride Salt Formation | Free amine form | HCl in methanol/water | Improved solubility and stability | Additional purification step |
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution method using anhydrous ammonia in DMSO has been reported to be efficient and yields a relatively stable solid product, though purification can be challenging due to limited solubility.
- Precipitation in 1 M acetic acid stabilizes the amine residue, suggesting protonation states influence product stability.
- Protection of hydroxyl groups is critical in multi-step syntheses to avoid side reactions and improve yield and purity.
- The hydrochloride salt form is preferred for biochemical and medicinal chemistry applications due to enhanced solubility and handling.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(aminomethyl)benzene-1,3,5-trione.
Reduction: Formation of this compound with a reduced aminomethyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)benzene-1,3,5-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The aminomethyl group can interact with enzymes, potentially inhibiting their activity.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s properties and hazards can be contextualized by comparing it to structurally related benzene derivatives. Key comparisons focus on substituent effects, toxicity profiles, and regulatory status.
Structural and Functional Group Analysis
- 2-(Aminomethyl)benzene-1,3,5-triol: Features an electron-donating aminomethyl group, which enhances nucleophilicity and basicity compared to nitro or hydroxyl substituents.
- 4-Nitrophenol (CAS 100-02-7): A monocyclic nitro-phenolic compound with documented environmental toxicity due to nitro group persistence .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | Key Substituents |
|---|---|---|---|---|
| This compound | C7H9NO3 | 155.15 | Moderate | –OH (1,3,5), –CH2NH2 (2) |
| 2-Nitrobenzene-1,3,5-triol | C6H5NO5 | 171.11 | Low | –OH (1,3,5), –NO2 (2) |
| 4-Nitrophenol | C6H5NO3 | 139.11 | High | –OH (4), –NO2 (1) |
The aminomethyl group in the target compound improves solubility relative to nitro analogs, which exhibit lower solubility due to hydrophobic nitro groups.
Toxicity and Regulatory Status
The SIN List (Substitute It Now) identifies nitro and lead-containing compounds as hazardous due to carcinogenicity, environmental persistence, or bioaccumulation.
Biological Activity
2-(Aminomethyl)benzene-1,3,5-triol, also known as 2-(aminomethyl)-1,3,5-benzenetriol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects. The synthesis methods, structure-activity relationships (SAR), and relevant case studies will also be discussed.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 183.20 g/mol. It features three hydroxyl groups positioned at the 1, 3, and 5 positions on the benzene ring and an aminomethyl group at the 2 position. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Breast Cancer Cell Line MCF-7
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells.
Table: Neuroprotective Activity Assessment
| Assay | Result |
|---|---|
| Cell Viability (MTT Assay) | Increased by 30% at 10 µM |
| ROS Production | Decreased by 40% |
| Inflammatory Cytokines | Reduced levels of TNF-α and IL-6 |
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Antimicrobial Action : The hydroxyl groups may facilitate hydrogen bonding with bacterial enzymes.
- Anticancer Mechanism : Induction of apoptosis may involve mitochondrial membrane potential disruption.
- Neuroprotection : Antioxidant properties help mitigate oxidative stress in neuronal cells.
Structure-Activity Relationship (SAR)
The biological activity correlates with the presence and positioning of functional groups on the benzene ring. Modifications to the hydroxyl or amino groups can significantly alter potency:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity |
| Substitution at the ortho position | Enhanced anticancer activity |
| Removal of hydroxyl groups | Loss of antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
